3-Methylphenylacetic acid 3-Methylphenylacetic acid 3-methylphenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-methylphenyl group. It has a role as a fungal xenobiotic metabolite. It is a monocarboxylic acid and a member of benzenes. It is functionally related to an acetic acid.
3-Methylphenylacetic acid is a natural product found in Aspergillus sydowii with data available.
Brand Name: Vulcanchem
CAS No.: 621-36-3
VCID: VC21252671
InChI: InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
SMILES: CC1=CC(=CC=C1)CC(=O)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

3-Methylphenylacetic acid

CAS No.: 621-36-3

Cat. No.: VC21252671

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methylphenylacetic acid - 621-36-3

Specification

Description 3-methylphenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-methylphenyl group. It has a role as a fungal xenobiotic metabolite. It is a monocarboxylic acid and a member of benzenes. It is functionally related to an acetic acid.
3-Methylphenylacetic acid is a natural product found in Aspergillus sydowii with data available.
CAS No. 621-36-3
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 2-(3-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Standard InChI Key GJMPSRSMBJLKKB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)O
Canonical SMILES CC1=CC(=CC=C1)CC(=O)O
Melting Point 62 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator